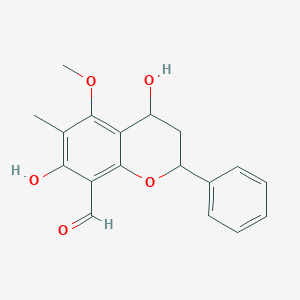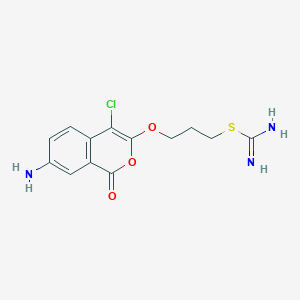
7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin, also known as ACPIC, is a synthetic compound that belongs to the class of isocoumarins. It is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. ACPIC has been extensively studied for its potential applications in scientific research, particularly in the field of cancer biology.
Mecanismo De Acción
7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin exerts its inhibitory effect on PKC by binding to its catalytic domain and preventing its activation. PKC is a key regulator of various signaling pathways involved in cell growth, differentiation, and survival. By inhibiting PKC, 7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin can disrupt these pathways and induce cell death in cancer cells.
Efectos Bioquímicos Y Fisiológicos
7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic process. It has also been reported to inhibit the migration and invasion of cancer cells by suppressing the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin has several advantages as a research tool, including its high potency and selectivity for PKC. It is also relatively stable and can be easily synthesized in the laboratory. However, 7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin has some limitations, including its potential toxicity and limited solubility in water, which can affect its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several potential future directions for research on 7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin. One area of interest is the development of novel derivatives with improved pharmacological properties, such as increased solubility and reduced toxicity. Another direction is the investigation of the role of PKC in other diseases, such as diabetes and neurological disorders. Additionally, 7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin could be used in combination with other anticancer agents to enhance their efficacy and reduce the risk of drug resistance.
Métodos De Síntesis
7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin can be synthesized using a multi-step process involving the reaction of 4-chloro-3-nitroisocoumarin with thiourea followed by the reduction of the resulting intermediate with sodium dithionite. The final product is obtained after the reaction of the reduced intermediate with 3-bromo-1-chloropropane in the presence of potassium carbonate.
Aplicaciones Científicas De Investigación
7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin has been widely used as a research tool to investigate the role of PKC in various cellular processes, including cancer cell growth and metastasis. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. 7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin has also been used to study the signaling pathways involved in cancer cell proliferation and apoptosis.
Propiedades
Número CAS |
113251-07-3 |
|---|---|
Nombre del producto |
7-Amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin |
Fórmula molecular |
C13H14ClN3O3S |
Peso molecular |
327.79 g/mol |
Nombre IUPAC |
3-(7-amino-4-chloro-1-oxoisochromen-3-yl)oxypropyl carbamimidothioate |
InChI |
InChI=1S/C13H14ClN3O3S/c14-10-8-3-2-7(15)6-9(8)11(18)20-12(10)19-4-1-5-21-13(16)17/h2-3,6H,1,4-5,15H2,(H3,16,17) |
Clave InChI |
IYKLQEMQEGWXOQ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1N)C(=O)OC(=C2Cl)OCCCSC(=N)N |
SMILES canónico |
C1=CC2=C(C=C1N)C(=O)OC(=C2Cl)OCCCSC(=N)N |
Otros números CAS |
113251-07-3 |
Sinónimos |
7-amino-4-chloro-3-(3-isothiureidopropoxy)isocoumarin ACITIC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(Undec-10-enoyl)oxy]pyridine-2(1H)-thione](/img/structure/B40371.png)
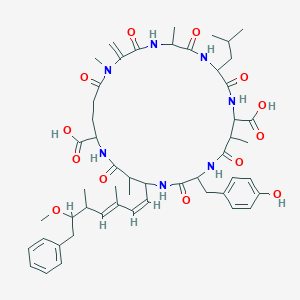
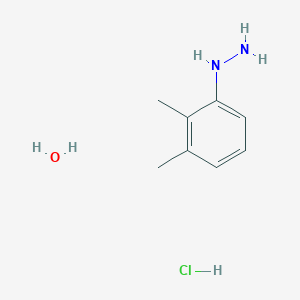
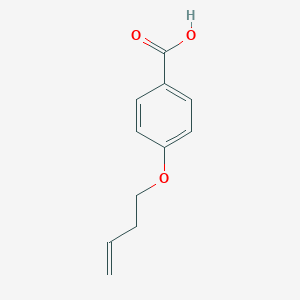
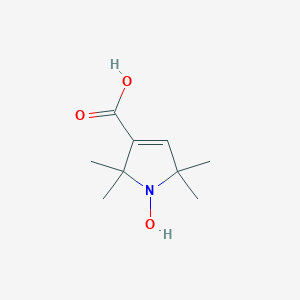
![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)
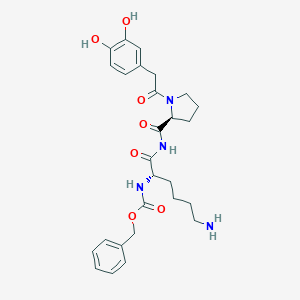
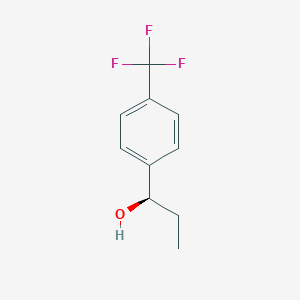
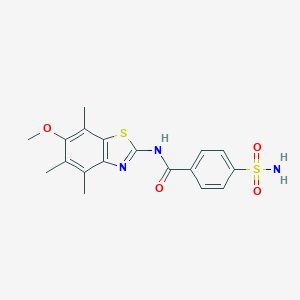
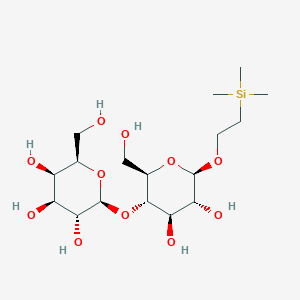
![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)
![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)
![2-{[(4-Methoxyphenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B40399.png)
